N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the reaction of piperidine with phenylsulfonyl chloride to form 4-(phenylsulfonyl)piperidine. This intermediate is then reacted with 4-aminophenyl acetamide under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying enzyme inhibition and receptor binding.
Medicine: N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide has shown promise in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The precise pathways and interactions depend on the context in which the compound is used, but generally, it modulates biological processes through its structural interactions.
Comparison with Similar Compounds
N-(4-(1-piperidinylsulfonyl)phenyl)acetamide
N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide
N-(4-(phenylsulfonyl)piperidine-1-carbonyl)aniline
Uniqueness: N-(4-(4-(phenylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs. These properties make it particularly valuable in targeted applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile applications and unique properties make it a compound of great interest for future studies and developments.
Properties
IUPAC Name |
N-[4-[4-(benzenesulfonyl)piperidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15(23)21-17-9-7-16(8-10-17)20(24)22-13-11-19(12-14-22)27(25,26)18-5-3-2-4-6-18/h2-10,19H,11-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIHVRCBYSCBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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